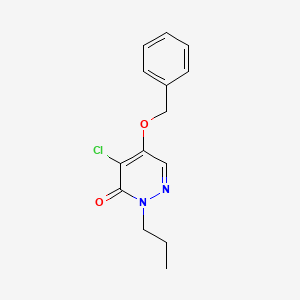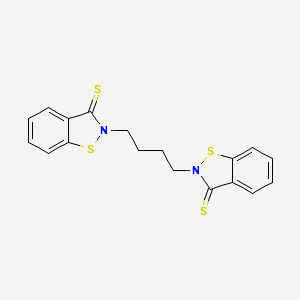![molecular formula C17H18N2O3 B14394305 N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 87476-00-4](/img/structure/B14394305.png)
N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group, an oxo group, and a dimethylamino group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 3-(2-oxo-2-phenylethoxy)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylureas, hydroxyl derivatives, and other functionalized compounds.
Scientific Research Applications
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler urea derivative with similar functional groups.
N-Phenylurea: Contains a phenyl group attached to the urea moiety.
N,N-Dimethyl-N’-phenylurea: Similar structure but lacks the oxo group.
Uniqueness
N,N-Dimethyl-N’-[3-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of the oxo group and the specific arrangement of functional groups
Properties
CAS No. |
87476-00-4 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1,1-dimethyl-3-(3-phenacyloxyphenyl)urea |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-9-6-10-15(11-14)22-12-16(20)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,18,21) |
InChI Key |
NUKYHPWAPVTNQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


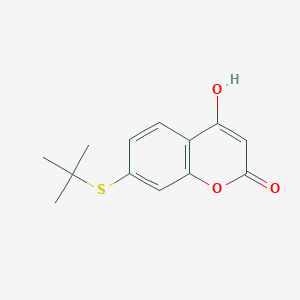
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)


![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
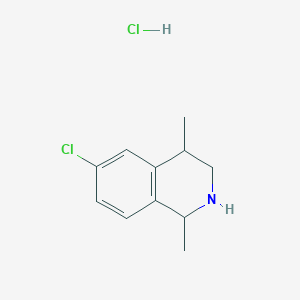
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
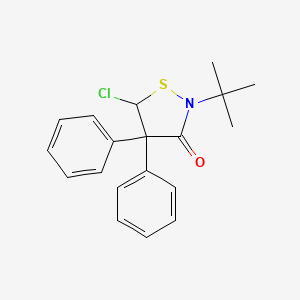
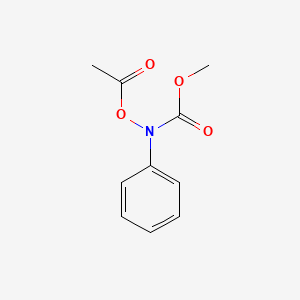
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

